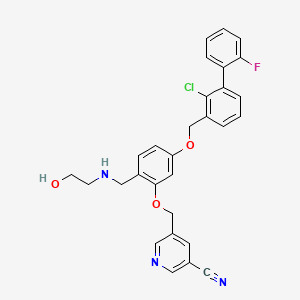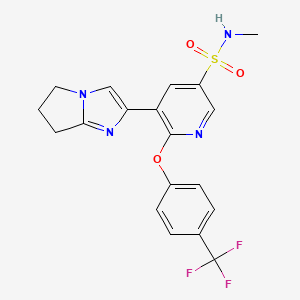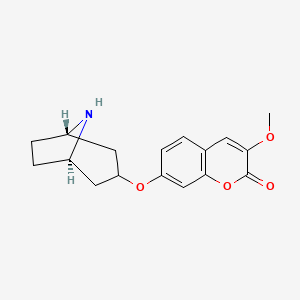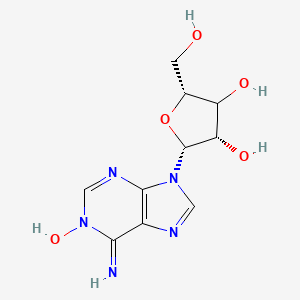![molecular formula C25H23N3O10S2 B12376112 3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate is a complex organic compound known for its vibrant color properties and its applications in various scientific fields. This compound is often used as a dye or pigment in different industries, including cosmetics and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the sulfonation of xanthene derivatives, followed by the introduction of amino and carboxypropyl groups under controlled conditions. The reaction conditions usually require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the sulfoxanthene core, affecting its color properties.
Reduction: Reduction reactions can modify the amino and sulfonate groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxide derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a fluorescent dye for staining and imaging biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of cosmetics, textiles, and other consumer products due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound binds to cellular components, allowing it to act as a fluorescent marker. The sulfoxanthene core plays a crucial role in its fluorescence properties, while the amino and carboxypropyl groups enhance its solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties but different functional groups.
Rhodamine: A related compound with a similar core structure but different substituents, leading to variations in color and fluorescence.
Eosin: A brominated derivative of fluorescein, used primarily in histology for staining tissues.
Uniqueness
3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate is unique due to its specific combination of functional groups, which provide distinct chemical and physical properties. Its enhanced solubility, binding affinity, and fluorescence make it particularly valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C25H23N3O10S2 |
|---|---|
Molecular Weight |
589.6 g/mol |
IUPAC Name |
3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C25H23N3O10S2/c1-28(12-4-7-19(29)30)25(31)14-6-3-2-5-13(14)20-15-8-10-17(26)23(39(32,33)34)21(15)38-22-16(20)9-11-18(27)24(22)40(35,36)37/h2-3,5-6,8-11,26H,4,7,12,27H2,1H3,(H,29,30)(H,32,33,34)(H,35,36,37) |
InChI Key |
TVVHCPSDYUUHMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)O)C(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)
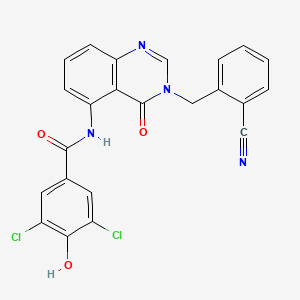

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)
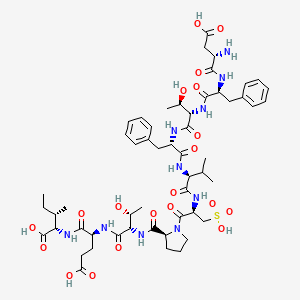
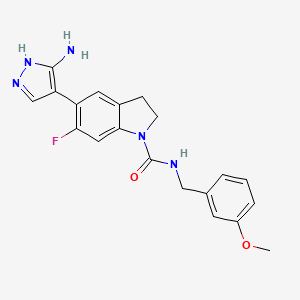
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)
